N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alanine
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Overview
Description
N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alanine, also known as Boc-beta-alanine, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound is a derivative of beta-alanine and has a carbonyl group attached to a piperidine ring, which makes it a versatile compound for various research applications. In
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine is not well understood. However, it is believed to act as a prodrug and be converted to beta-alanine in vivo. Beta-alanine is an important component of carnosine, a dipeptide that is involved in buffering the pH of muscle tissue during exercise. Therefore, N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine may have potential applications in sports nutrition and performance.
Biochemical and Physiological Effects
N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of carnosine in muscle tissue, which may improve exercise performance. It has also been found to have antioxidant properties, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a building block for the synthesis of other compounds. It is also relatively inexpensive and has a high yield. However, its use may be limited by its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine. One potential direction is the development of new derivatives of N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine with improved properties. Another direction is the investigation of its potential applications in sports nutrition and performance. Additionally, further research is needed to understand its mechanism of action and potential toxicity. Overall, N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine has significant potential for various scientific research applications and warrants further investigation.
Synthesis Methods
The synthesis of N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine involves the reaction of beta-alanine with Boc-anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine. This method is simple and efficient, and the yield of the product is high.
Scientific Research Applications
N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alaninenine has several potential applications in scientific research, particularly in drug development. It can be used as a building block for the synthesis of various compounds, including peptides and amino acids. It can also be used as a protecting group for the synthesis of other compounds.
properties
IUPAC Name |
3-[(3,5-dimethylpiperidine-1-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-5-9(2)7-13(6-8)11(16)12-4-3-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRNWXBDHHHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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